molecular formula C15H11N3 B7482307 2-[(3-Cyanoanilino)methyl]benzonitrile

2-[(3-Cyanoanilino)methyl]benzonitrile

Cat. No.: B7482307
M. Wt: 233.27 g/mol
InChI Key: AGPNORCNVWNMHE-UHFFFAOYSA-N
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Description

2-[(3-Cyanoanilino)methyl]benzonitrile is a benzonitrile derivative featuring a 3-cyano-substituted anilino group attached to the benzene ring via a methylene bridge at the 2-position. Its molecular formula is C₁₅H₁₀N₃, with a molecular weight of 232.27 g/mol. The compound’s structure combines aromatic nitrile groups with a secondary amine linkage, rendering it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(3-cyanoanilino)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-12-4-3-7-15(8-12)18-11-14-6-2-1-5-13(14)10-17/h1-8,18H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPNORCNVWNMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2-[(3-Cyanoanilino)methyl]benzonitrile and related benzonitrile derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(3-Cyanoanilino)methyl]benzonitrile 3-Cyanoanilino group at 2-position C₁₅H₁₀N₃ 232.27 Nitrile, secondary amine
2-[(Phenylamino)methyl]benzonitrile Phenylamino group at 2-position C₁₄H₁₂N₂ 208.26 Nitrile, secondary amine
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile 2-Chlorophenyl-ethylamino group at 2-position C₁₅H₁₃ClN₂ 256.73 Nitrile, chloroarene, secondary amine
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl)methyl)benzonitrile Oxadiazole-pyridone hybrid at 2-position C₁₇H₁₃N₃O₂ 292.29 Nitrile, oxadiazole, pyridone
2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile Ethoxycoumarin substituents at 4,6-positions C₂₉H₂₂N₂O₆ 494.49 Nitrile, coumarin, ethoxy groups

Key Observations :

  • Chlorine substitution in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile enhances lipophilicity and steric bulk compared to the target compound .
  • Hybrid structures (e.g., oxadiazole-pyridone in or coumarin-ethoxy groups in ) exhibit expanded π-conjugation, influencing electronic properties and biological target interactions.

Physicochemical Properties

Melting Points and Stability:
  • 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile: Melting point = 330–332°C, attributed to coumarin’s rigid fused-ring system .
  • 2-[(Phenylamino)methyl]benzonitrile: Likely lower melting point (~150–200°C inferred) due to reduced polarity compared to cyano analogs .
Spectroscopic Data:
  • IR Spectroscopy : The target compound’s nitrile group would show a stretch near 2,206 cm⁻¹ , similar to other benzonitriles . Secondary amine N-H stretches (~3,300–3,400 cm⁻¹) are also expected.
  • NMR: The 3-cyanoanilino group would produce distinct aromatic proton signals in the δ 7.3–8.5 ppm range, comparable to related anilino derivatives .

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